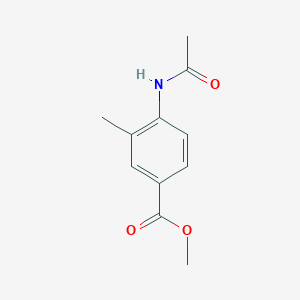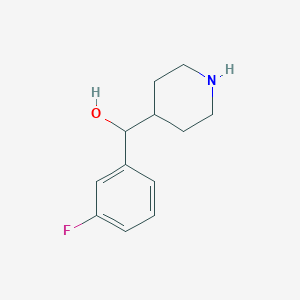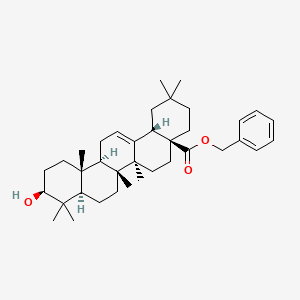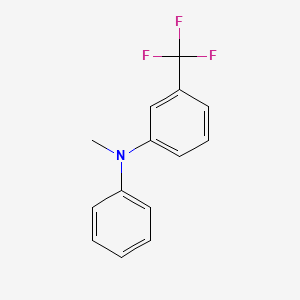![molecular formula C10H4O4 B1641334 Benzo[1,2-b:4,5-b']difuran-4,8-dione](/img/structure/B1641334.png)
Benzo[1,2-b:4,5-b']difuran-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[1,2-b:4,5-b']difuran-4,8-dione is a chemical compound with the molecular formula C₁₀H₄O₄ and a molecular weight of 188.14 g/mol . . This compound is notable for its unique structure, which includes two oxygen atoms incorporated into a fused ring system. It is used in various scientific research applications, particularly in the fields of organic electronics and materials science .
Preparation Methods
The synthesis of Benzo[1,2-b:4,5-b']difuran-4,8-dione typically involves the reaction of pyromellitic anhydride with 2-thienyl-acetic acid . The reaction is carried out in the presence of sodium acetate and N-methyl-2-pyrrolidone (NMP) at 205°C for 3 hours . The resulting product is then purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and higher yields .
Chemical Reactions Analysis
Benzo[1,2-b:4,5-b']difuran-4,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Benzo[1,2-b:4,5-b']difuran-4,8-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzo[1,2-b:4,5-b']difuran-4,8-dione involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Benzo[1,2-b:4,5-b']difuran-4,8-dione can be compared with other similar compounds, such as:
1-Oxa-5-thia-s-indacene-4,8-dione: This compound has a similar structure but includes a sulfur atom instead of an oxygen atom.
3-phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-s-indacene-2,6-dione: This derivative has additional phenyl and tetrahydrofurfuryloxy groups, which may alter its properties and applications.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for various applications in organic electronics and materials science .
Properties
Molecular Formula |
C10H4O4 |
|---|---|
Molecular Weight |
188.14 g/mol |
IUPAC Name |
furo[2,3-f][1]benzofuran-4,8-dione |
InChI |
InChI=1S/C10H4O4/c11-7-5-1-3-13-9(5)8(12)6-2-4-14-10(6)7/h1-4H |
InChI Key |
LWMMNLNYIIDGAO-UHFFFAOYSA-N |
SMILES |
C1=COC2=C1C(=O)C3=C(C2=O)C=CO3 |
Canonical SMILES |
C1=COC2=C1C(=O)C3=C(C2=O)C=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Methylthio)thiazolo[5,4-c]pyridine](/img/structure/B1641262.png)

![7-Chlorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1641265.png)

![Bis[(2R,5R)-1-(2-[(2R,5R)-2,5-dimethyl-1-phospholanyl]phenyl)-2,5-dimethylphospholane 1-oxide]copper(I) triflate](/img/structure/B1641279.png)

![N-[5-Chloro-2-[(1E)-3-[(2R)-4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazinyl]-3-oxo-1-propen-1-YL]phenyl]-acetamide](/img/structure/B1641283.png)

![(6-Bromo-8-methoxyimidazo[1,2-A]pyrazin-3-YL)methanol](/img/structure/B1641289.png)



